2-Fluoro-4-pentyloxybenzoic acid
Description
Contextualization of 2-Fluoro-4-pentyloxybenzoic Acid within the Class of Benzoic Acid Analogues
This compound is a specific analogue of benzoic acid. Its structure is characterized by a central benzene (B151609) ring attached to a carboxylic acid group (-COOH). Two key substitutions on the ring define its unique properties: a fluorine atom at the second (ortho) position and a pentyloxy group (-OC5H11) at the fourth (para) position. chemicalbook.comalfa-chemistry.com
This compound belongs to a family of 4-alkoxy-2-fluorobenzoic acids, which are recognized as important components in the synthesis of liquid crystals. chemicalbook.comossila.com The para-positioning of the alkoxy group is a common feature in molecules designed as mesogens, which are the fundamental units of liquid crystals. ossila.com The presence of the long pentyloxy tail contributes to the molecular shape and intermolecular interactions necessary for forming liquid crystalline phases. ossila.comnist.gov The fluorine atom at the ortho position further refines these properties, influencing the molecule's conformation and electronic characteristics. nih.gov
Significance of Fluorine Substitution in Organic Molecules for Advanced Applications
The substitution of hydrogen with fluorine is a strategic tool in modern molecular design, often referred to as "the fluorine advantage." chemrevlett.comnih.gov Fluorine is the most electronegative element, and its small size allows it to act as a close mimic of a hydrogen atom while profoundly altering electronic properties. nih.govnih.gov
Key effects of fluorine substitution include:
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine increases the acidity of nearby functional groups. nih.gov In the case of this compound, the ortho-fluoro substituent is predicted to lower the pKa of the carboxylic acid group, making it a stronger acid compared to its non-fluorinated counterpart. chemicalbook.comnih.gov
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. nih.gov This increased strength makes the molecule more resistant to metabolic degradation, a highly desirable trait in the development of pharmaceuticals. nih.govresearchgate.net
Conformational Control: The placement of a fluorine atom can create specific intramolecular interactions and repulsive forces that influence the molecule's preferred three-dimensional shape. nih.gov This conformational control is vital in designing molecules that fit precisely into the active sites of enzymes or receptors.
These unique properties have led to fluorine being incorporated into approximately 25% of commercial pharmaceuticals and 50% of agrochemicals. chemrevlett.com
Overview of Research Trajectories for Fluorinated Aromatic Carboxylic Acids
Research into fluorinated aromatic carboxylic acids is active and expanding, driven by their utility as versatile building blocks for high-value materials and bioactive molecules. hokudai.ac.jp
Current research trajectories include:
Liquid Crystals: As mentioned, substituted benzoic acids are foundational in liquid crystal synthesis. tcichemicals.com Research focuses on how different substitution patterns, including the position and type of fluorine and alkoxy groups, can be used to fine-tune the properties of liquid crystal displays (LCDs), such as their operating temperature ranges and electro-optical responses. The ortho-fluoro substitution, in particular, has been shown to introduce additional smectic phases in some systems. ossila.com
Pharmaceutical and Agrochemical Synthesis: These compounds serve as crucial intermediates. lookchem.comhokudai.ac.jp The carboxylic acid group provides a reactive handle for forming amides, esters, and other functional groups, while the fluorinated aromatic ring imparts beneficial properties to the final product. acs.orgnih.gov For example, fluorobenzoic acids are used to introduce fluorine-18, a positron-emitting radioisotope, into molecules for use in Positron Emission Tomography (PET) imaging. arkat-usa.org
Advanced Polymers and Materials: The unique properties conferred by fluorine are exploited in the creation of specialty polymers and materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. hokudai.ac.jp
Geochemical Tracers: Due to their stability and low detection limits, fluorinated benzoic acids are used as chemical tracers in environmental and geological studies, such as monitoring fluid flow in oilfields and geothermal reservoirs. wiley.com
The development of novel and efficient synthetic methods to produce these valuable compounds, for instance, through the direct carboxylation of fluoroaromatics using carbon dioxide, remains a significant and promising area of research. hokudai.ac.jp
Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 203067-01-0 chemicalbook.comcookechem.com |
| Molecular Formula | C12H15FO3 chemicalbook.comalfa-chemistry.com |
| Molecular Weight | 226.24 g/mol chemicalbook.comalfa-chemistry.com |
| Predicted Boiling Point | 319.1 ± 22.0 °C chemicalbook.com |
| Predicted Density | 1.153 ± 0.06 g/cm³ chemicalbook.com |
| Predicted pKa | 3.56 ± 0.10 chemicalbook.com |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Properties
IUPAC Name |
2-fluoro-4-pentoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-2-3-4-7-16-9-5-6-10(12(14)15)11(13)8-9/h5-6,8H,2-4,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWVTRAEBOSRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379171 | |
| Record name | 2-Fluoro-4-pentyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203067-01-0 | |
| Record name | 2-Fluoro-4-(pentyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203067-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-pentyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-Fluoro-4-pentyloxybenzoic Acid
A retrosynthetic analysis of this compound suggests a few logical disconnections. The most apparent disconnection is the ether bond of the pentyloxy group, leading back to a 2-fluoro-4-hydroxybenzoic acid precursor and a pentyl halide. This is a standard C-O bond disconnection for an ether, which can be formed via a Williamson ether synthesis. amazonaws.com Another key disconnection involves the C-F bond, which points to a 2-amino-4-pentyloxybenzoic acid that could undergo a Sandmeyer-type reaction or a related transformation. A third approach would involve the disconnection of the carboxylic acid group, potentially from a corresponding toluene (B28343) derivative through oxidation.
Each of these retrosynthetic pathways presents its own set of challenges and advantages regarding starting material availability, regioselectivity, and reaction efficiency. The choice of a specific synthetic route will often depend on the desired scale and the availability of specialized reagents.
Classical and Contemporary Approaches for the Synthesis of this compound
The synthesis of this compound typically involves a multi-step sequence, starting from more readily available precursors.
Achieving ortho-fluorination of a benzoic acid can be challenging due to the directing effects of the carboxyl group. Several methods have been developed to introduce a fluorine atom at the position ortho to a carboxylic acid.
One contemporary approach involves the use of hypervalent iodine reagents. For instance, 1-arylbenziodoxolones can be fluorinated using fluoride (B91410) salts in polar aprotic solvents to yield 2-fluorobenzoic acids. arkat-usa.org Another innovative method is the radical decarboxylative carbometalation of benzoic acids. This strategy utilizes a photoinduced ligand-to-metal charge transfer (LMCT) to generate an arylcopper(III) intermediate, which can then undergo reductive elimination to form the C-F bond at low temperatures. organic-chemistry.orgnih.govacs.org This method has shown broad substrate scope, including for ortho-substituted benzoic acids. organic-chemistry.org
More traditional methods might involve directed ortho-lithiation followed by reaction with an electrophilic fluorine source, although this can be complicated by the acidity of the carboxylic proton. Alternatively, starting with a pre-fluorinated precursor, such as 2,4-difluorobenzoic acid, and selectively displacing one of the fluorine atoms is a viable strategy. chemicalbook.com
The pentyloxy group is commonly introduced via a Williamson ether synthesis. byjus.commasterorganicchemistry.comkhanacademy.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. byjus.commasterorganicchemistry.com In the context of synthesizing this compound, the precursor is typically 2-fluoro-4-hydroxybenzoic acid. ossila.com This precursor is treated with a base, such as sodium hydride or potassium carbonate, to deprotonate the phenolic hydroxyl group. The resulting phenoxide then reacts with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, to form the desired ether linkage. byjus.comlibretexts.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. byjus.com
Table 1: Typical Reagents for Williamson Ether Synthesis
| Component | Example Reagents | Role |
| Substrate | 2-Fluoro-4-hydroxybenzoic acid | Provides the aryl core and hydroxyl group |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonates the hydroxyl group |
| Alkylating Agent | 1-Bromopentane, 1-Iodopentane | Provides the pentyloxy chain |
| Solvent | Dimethylformamide (DMF), Acetonitrile | Provides the reaction medium |
For the fluorination step, the optimization of catalysts, ligands, and reaction conditions is an active area of research. For instance, in the radical decarboxylative fluorination, the specific copper species, solvent, and irradiation technique were optimized to achieve high yields. organic-chemistry.org
Chemo- and Regioselective Synthesis of Analogues and Related Structures
The synthetic methodologies described above can be adapted to produce a variety of analogues of this compound, allowing for the systematic investigation of structure-property relationships.
The synthesis of positional isomers, such as 4-fluoro-2-pentyloxybenzoic acid, would require a different starting material, for example, 4-fluoro-2-hydroxybenzoic acid. chemicalbook.com The synthesis of this precursor can be achieved from 2,4-difluorobenzoic acid by nucleophilic substitution of the more activated fluorine atom at the 2-position with a hydroxide (B78521) source. chemicalbook.com Subsequent etherification with a pentyl halide would yield the desired positional isomer.
Chain length analogues, such as 2-fluoro-4-hexyloxybenzoic acid or 2-fluoro-4-butoxybenzoic acid, can be readily synthesized by employing the corresponding alkyl halide (e.g., 1-bromohexane (B126081) or 1-bromobutane) in the Williamson ether synthesis with 2-fluoro-4-hydroxybenzoic acid. This flexibility allows for the fine-tuning of properties like the mesophase behavior in liquid crystal applications. The synthesis of a variety of 2-fluoro-4-alkoxybenzoic acids has been reported in the literature.
Development of Novel Fluorination Protocols for Benzoic Acid Derivatives
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of molecules like this compound. Historically, methods such as the Balz-Schiemann reaction were employed, but modern protocols offer improved yields, milder conditions, and broader substrate scopes.
Recent advancements have focused on both electrophilic and nucleophilic fluorination strategies. One notable development is the use of hypervalent iodine reagents as precursors for fluorination. For instance, 1-arylbenziodoxolones, which can be prepared from the corresponding 2-iodobenzoic acids, have been investigated as effective substrates for nucleophilic fluorination. researchgate.netarkat-usa.org The reaction of these precursors with fluoride salts, such as cesium fluoride (CsF), in polar aprotic solvents can yield 2-fluorobenzoic acid derivatives. arkat-usa.org For example, studies on 5-nitro-substituted benziodoxoles have demonstrated their efficacy in radiofluorination, achieving good radiochemical yields and high purity, which is crucial for applications like Positron Emission Tomography (PET). arkat-usa.org
Another approach involves the use of electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4). This reagent can introduce fluorine onto electron-rich aromatic rings or be used in the fluorination of organometallic intermediates. While direct electrophilic fluorination of a simple benzoic acid can be challenging due to the deactivating nature of the carboxyl group, the corresponding phenol (B47542) (2-hydroxy-4-pentyloxybenzoic acid) could be a viable precursor, followed by oxidation.
These modern methods provide more efficient and selective pathways to fluorinated benzoic acids compared to older procedures, which were often criticized for low yields and harsh conditions. google.com
Table 1: Modern Fluorination Methods Applicable to Benzoic Acid Precursors
| Precursor Type | Reagent(s) | Product Type | Key Features |
|---|---|---|---|
| 1-Arylbenziodoxolone | CsF, TEMPO, DMF | 2-Fluorobenzoic acid | Nucleophilic fluorination; useful for radiofluorination. arkat-usa.org |
| Aryl Sulfone | Selectfluor®, LDA | α-Fluoro Aryl Sulfone | Diastereoselective fluorination of a carbanion. cuny.edu |
| Chromanone | Selectfluor®, IBX-Tos | 3-Fluoro-chromone | Fluorination alpha to a keto functionality followed by oxidation. cuny.edu |
Advanced Synthetic Strategies Utilizing C(sp²)–H and C(sp³)–H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. The application of C(sp²)–H activation to introduce fluorine directly onto a benzene (B151609) ring is a highly sought-after transformation. While specific examples detailing the synthesis of this compound via this route are not prevalent, the general strategies are well-established for various aromatic systems.
These reactions are typically catalyzed by transition metals like palladium, rhodium, or copper. The catalyst can selectively cleave a C-H bond on the aromatic ring, creating a metal-carbon bond that can then react with a fluorine source. For benzoic acids, the carboxyl group can act as a directing group, guiding the functionalization to the ortho position. However, to achieve fluorination at the 2-position of a 4-substituted benzoic acid, one would typically start with the appropriate precursor and use C-H activation to install other functionalities if needed.
Similarly, C(sp³)–H activation focuses on functionalizing C-H bonds on alkyl chains. rsc.org For this compound, this strategy could be employed to modify the pentyloxy side chain at a late stage, introducing additional complexity and functionality without altering the core aromatic structure. These late-stage functionalization (LSF) approaches are invaluable for creating molecular diversity from a common intermediate. wikipedia.orgrsc.org
Derivatization Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a hub for chemical derivatization, allowing for the synthesis of a wide array of related compounds through reactions like esterification and amidation.
Esterification and Amidation Reactions
Esterification is a fundamental transformation of this compound. The reaction with an alcohol, typically under acidic catalysis (e.g., H₂SO₄) or using coupling agents, yields the corresponding ester. This reaction is crucial for modifying the compound's physical properties or for protecting the carboxylic acid during subsequent reactions on the aromatic ring. For example, the synthesis of ethyl 2-chloro-4-fluorobenzoate is a documented procedure that follows these standard principles. epa.gov While no specific studies were found detailing the esterification of this compound, the methods are general and broadly applicable. The synthesis of its methyl ester, 2-fluoro-4-(methoxycarbonyl)benzoic acid, from its corresponding aldehyde precursor has been reported, confirming the stability of this type of ester. nih.gov
Table 2: General Conditions for Esterification of Fluorobenzoic Acids
| Benzoic Acid Derivative | Alcohol | Catalyst/Conditions | Product |
|---|---|---|---|
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄, Microwave | Ethyl 4-fluoro-3-nitrobenzoate |
| 2-Chloro-4-fluorobenzoic acid | Ethyl Alcohol | Not specified | Ethyl 2-chloro-4-fluorobenzoate epa.gov |
| General Fluorobenzoic Acid | Various Primary Alcohols | Acid Catalyst (e.g., H₂SO₄) | Corresponding Alkyl Ester |
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by the addition of the amine. Alternatively, direct coupling of the carboxylic acid and amine can be mediated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. These reactions are fundamental in peptide synthesis and medicinal chemistry. The synthesis of various amide derivatives from 4-fluorobenzoic acid has been demonstrated, showcasing the utility of this reaction for creating bioactive molecules. researchgate.net
Table 3: General Conditions for Amidation of Fluorobenzoic Acids
| Benzoic Acid Derivative | Amine | Coupling Method | Product Type |
|---|---|---|---|
| 4-Fluorobenzoic acid | Hydrazine Hydrate | Via ester intermediate | Hydrazide researchgate.net |
| 4-Fluorobenzoic acid | Various Anilines | Not specified | N-Aryl Benzamide researchgate.net |
| 2-Bromo-4-fluorobenzoic acid | Aniline | Cu catalyst (Ullmann) | 4-Fluoro-2-(phenylamino)benzoic acid |
Functionalization at the Aromatic Ring System
Further substitution on the aromatic ring of this compound is directed by the existing substituents. The pentyloxy group (-OC₅H₁₁) is a strong activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The carboxylic acid group is a meta-director and deactivating.
In electrophilic aromatic substitution (e.g., nitration, bromination), the powerful activating effect of the pentyloxy group will dominate. It will direct incoming electrophiles to the positions ortho to it (C3 and C5). Of these, the C5 position is sterically more accessible and is not electronically deactivated by the adjacent meta-carboxyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.
Nucleophilic aromatic substitution (SₙAr) is also a possibility, particularly involving the displacement of the fluorine atom. Such reactions are typically facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this compound, the ring is relatively electron-rich due to the pentyloxy group, making SₙAr reactions challenging without further modification.
Strategies for Late-Stage Functionalization of Fluorinated Molecules
Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that involves introducing chemical changes to a complex, pre-formed molecule. wikipedia.org This approach avoids the need for de novo synthesis for each new derivative, saving significant time and resources. For a molecule like this compound or its more complex derivatives, LSF could be used to install new functional groups on the aromatic ring or the alkyl chain.
C-H activation (as discussed in 2.3.3) is a prime example of an LSF strategy. A directed or undirected C-H functionalization could introduce new substituents at the C3, C5, or C6 positions of the benzene ring. For instance, a regioselective iodination could be performed, followed by further transformations of the resulting iodonium (B1229267) salts to install a variety of atoms or functional groups. rsc.org This allows for the rapid diversification of the molecular scaffold, which is particularly valuable in the discovery of new materials or therapeutic agents.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis
The ¹H and ¹³C NMR spectra provide the foundational information for the carbon-hydrogen framework of 2-Fluoro-4-pentyloxybenzoic acid. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be predicted with high accuracy based on the analysis of structurally related compounds such as 2-fluorobenzoic acid, 4-alkoxybenzoic acids, and substituted aromatic systems.
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the pentyloxy chain. The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The pentyloxy chain protons will exhibit characteristic multiplets corresponding to their positions relative to the oxygen atom.
The ¹³C NMR spectrum will complement the proton data, showing signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (fluorine and oxygen) and the aromatic ring currents. The carboxyl carbon is expected at the most downfield position.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 6.85 - 6.95 | Doublet of doublets (dd) | J(H-H) ≈ 2.5, J(H-F) ≈ 12.0 |
| H-5 | 6.75 - 6.85 | Doublet of doublets (dd) | J(H-H) ≈ 9.0, J(H-H) ≈ 2.5 |
| H-6 | 7.90 - 8.00 | Doublet of doublets (dd) | J(H-H) ≈ 9.0, J(H-F) ≈ 6.0 |
| -OCH₂- | 4.00 - 4.10 | Triplet (t) | J(H-H) ≈ 6.5 |
| -OCH₂CH ₂- | 1.75 - 1.85 | Multiplet (m) | |
| -CH₂CH ₂CH₃ | 1.35 - 1.45 | Multiplet (m) | |
| -CH₂CH ₂CH₂- | 1.35 - 1.45 | Multiplet (m) | |
| -CH₃ | 0.90 - 1.00 | Triplet (t) | J(H-H) ≈ 7.0 |
| -COOH | 11.0 - 13.0 | Broad singlet (br s) |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-4 | 163 - 166 (d, J(C-F) ≈ 250 Hz) |
| C-2 | 160 - 163 (d, J(C-F) ≈ 15 Hz) |
| C-6 | 132 - 135 (d, J(C-F) ≈ 10 Hz) |
| C-1 | 115 - 118 (d, J(C-F) ≈ 5 Hz) |
| C-3 | 108 - 111 (d, J(C-F) ≈ 25 Hz) |
| C-5 | 102 - 105 (d, J(C-F) ≈ 3 Hz) |
| -OC H₂- | 68 - 70 |
| -OCH₂C H₂- | 28 - 30 |
| -CH₂C H₂CH₂- | 22 - 24 |
| -C H₂CH₃ | 27 - 29 |
| -C H₃ | 13 - 15 |
Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for characterizing the environment of the fluorine atom. Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift will be indicative of the electronic environment created by the aromatic ring and the pentyloxy and carboxylic acid groups. The signal will exhibit couplings to the ortho-protons (H-3 and H-6), providing further confirmation of the substitution pattern. Based on data for other ortho-fluorinated benzoic acids, the chemical shift is expected to be in the range of -110 to -130 ppm relative to CFCl₃. alfa-chemistry.com
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the pentyloxy chain (e.g., -OCH₂- with -OCH₂CH ₂-). It would also show correlations between adjacent aromatic protons (H-5 with H-6).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal around 4.05 ppm would show a correlation to the carbon signal around 69 ppm, confirming the -OCH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different parts of the molecule. For instance, the protons of the -OCH₂- group would show a correlation to the aromatic carbon C-4. The aromatic proton H-3 would show correlations to C-1, C-2, and C-5, confirming their relative positions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₅FO₃), the exact mass is 226.1005 g/mol .
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 226. The fragmentation pattern would likely involve characteristic losses:
Loss of the pentyloxy group: Cleavage of the ether bond could lead to a fragment corresponding to the loss of C₅H₁₁O• or C₅H₁₁•.
Cleavage of the carboxylic acid group: Fragments corresponding to the loss of •OH (M-17) or •COOH (M-45) are common for benzoic acids.
Fragmentation of the alkyl chain: A series of peaks separated by 14 mass units (CH₂) would be indicative of the fragmentation of the pentyl group.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Identity |
| 226 | [M]⁺˙ (Molecular ion) |
| 209 | [M - OH]⁺ |
| 181 | [M - COOH]⁺ |
| 155 | [M - C₅H₁₁]⁺ |
| 123 | [C₆H₄FO₂]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interfacial Studies
The IR and Raman spectra of this compound would be expected to show characteristic bands for the carboxylic acid, ether, and substituted aromatic ring.
Predicted Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| O-H (Carboxylic acid) | Stretching | 2500-3300 (broad) | IR |
| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |
| C-H (Aliphatic) | Stretching | 2850-2960 | IR, Raman |
| C=O (Carboxylic acid) | Stretching | 1680-1710 | IR, Raman |
| C=C (Aromatic) | Stretching | 1580-1620, 1450-1520 | IR, Raman |
| C-O (Ether) | Asymmetric stretching | 1230-1270 | IR |
| C-F | Stretching | 1200-1250 | IR |
| C-O (Carboxylic acid) | Stretching | 1210-1320 | IR |
| O-H (Carboxylic acid) | Bending (out-of-plane) | 900-950 | IR |
Analysis of Carboxylate Coordination States
When this compound interacts with metal ions or surfaces, the carboxylic acid group can deprotonate to form a carboxylate. The coordination mode of this carboxylate group (e.g., monodentate, bidentate chelating, or bidentate bridging) can be investigated using vibrational spectroscopy. The key is to analyze the positions of the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO⁻ group. The difference between these two frequencies (Δν = νas - νs) is a diagnostic indicator of the coordination mode. For instance, a larger Δν value is typically associated with a monodentate coordination, while a smaller Δν value suggests a bidentate coordination.
Probing Monolayer Interfaces
The study of monolayer interfaces, typically at the air-water interface, provides crucial information about the molecular organization and phase behavior of amphiphilic molecules like this compound. Techniques such as Langmuir-Blodgett trough measurements, Brewster angle microscopy (BAM), and X-ray reflectivity are standard for such investigations.
For analogous compounds, like other long-chain alkoxybenzoic acids, these studies reveal the formation of distinct monolayer phases upon compression. A surface pressure-area (π-A) isotherm would be expected to show transitions from a gaseous to a liquid-expanded, then to a liquid-condensed, and finally to a solid phase before collapse. However, no such specific isotherm data for this compound has been published.
Brewster angle microscopy would offer visual insight into the morphology of these phases, revealing domain shapes, sizes, and packing. For instance, in related fluorinated compounds, the fluorine substituent is known to influence intermolecular interactions and, consequently, the monolayer structure. The ortho-position of the fluorine in this compound would be anticipated to have a significant impact on the molecular tilt and packing within the monolayer, but without experimental BAM images, this remains speculative.
Similarly, X-ray reflectivity could provide quantitative data on the monolayer's thickness, electron density profile, and surface roughness. This would allow for the precise determination of the orientation of the pentyloxy chain and the benzoic acid headgroup at the interface. In the absence of such studies for this specific compound, a detailed understanding of its interfacial behavior is unattainable.
X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, single-crystal XRD would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures in the solid state.
Furthermore, the presence of the fluorine atom and the pentyloxy chain would likely lead to specific packing arrangements and potential liquid crystalline (mesomorphic) phases. Powder XRD could be used to identify these phases and determine their structural parameters, such as the smectic layer spacing. It has been noted in studies of related materials, such as 2-fluoro-4-hydroxybenzoic acid derivatives, that an ortho-fluoro substituent can promote the formation of intercalated smectic phases. ossila.com This suggests that this compound may exhibit interesting mesomorphic properties.
However, a search of crystallographic databases and the broader scientific literature did not yield any specific crystal structure data for this compound. While crystallographic data for numerous other fluorinated and alkoxy-substituted benzoic acids exist, these cannot be directly extrapolated to the target compound due to the subtle yet significant influence of substituent position and chain length on the crystal packing.
Below is a table of crystallographic data for a related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, to illustrate the type of information that is currently missing for this compound. nih.gov
| Crystal Data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid | |
| Chemical Formula | C₉H₇FO₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.536(7) |
| b (Å) | 7.591(7) |
| c (Å) | 8.523(8) |
| α (°) | 99.480(14) |
| β (°) | 108.748(13) |
| γ (°) | 99.240(14) |
| Volume (ų) | 443.3(7) |
| Z | 2 |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting a variety of electronic properties. For molecules similar in structure to 2-Fluoro-4-pentyloxybenzoic acid, such as 2-fluorobenzoic acid and 2-fluoro-4-hydroxybenzoic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p) or cc-pVTZ, are employed to predict stable conformers and their relative energies. mdpi.comnih.gov
The geometry optimization process involves finding the lowest energy arrangement of atoms in the molecule. For this compound, this would involve determining the rotational conformations of the pentyloxy chain and the carboxylic acid group. The presence of the flexible pentyloxy group suggests the existence of multiple low-energy conformers.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Electronic Properties of Benzoic Acid Derivatives from DFT Studies Note: This table presents representative data for analogous compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Fluorobenzoic Acid | B3LYP/6-311++G(d,p) | - | - | - |
| 2-Fluoro-4-hydroxybenzoic Acid | B3LYP/cc-pVTZ | - | - | - |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energies and molecular properties. These high-level calculations are often used to benchmark results from more computationally efficient methods like DFT. For complex systems, a combination of methods may be used, such as geometry optimization at the DFT level followed by single-point energy calculations using a more accurate ab initio method.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes and intermolecular interactions.
For this compound, MD simulations would be invaluable for exploring the conformational landscape of the flexible pentyloxy chain. These simulations can reveal the preferred orientations of the chain and how they are influenced by solvent or interactions with other molecules. Furthermore, MD can be used to study the dynamics of hydrogen bonding, particularly the dimerization of the carboxylic acid groups, which is a common feature in related benzoic acid derivatives. researchgate.net Studies on similar fluorinated compounds show that intramolecular interactions, such as those between the fluorine atom and the carboxylic acid group, can significantly influence conformational stability. nih.gov
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is frequently used in drug design to predict how a potential drug molecule (ligand) might interact with a protein target.
In the context of this compound, molecular docking could be used to screen for potential biological targets. The process involves placing the 3D structure of the molecule into the binding site of a target protein and calculating a score that estimates the binding affinity. This score is based on the steric and electrostatic complementarity between the ligand and the target. Research on other 1,2,4-triazole (B32235) derivatives has utilized molecular docking to predict binding to enzymes like cyclooxygenase (COX), demonstrating how hydrophobic interactions of alkyl groups can affect binding affinity. csfarmacie.cz
Following the initial docking pose prediction, a more detailed analysis of the intermolecular interactions is crucial. This involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the ligand-target complex. For this compound, the carboxylic acid group is a likely hydrogen bond donor and acceptor, the benzene (B151609) ring can participate in π-π stacking, the pentyloxy chain can form hydrophobic interactions, and the fluorine atom could potentially form halogen bonds or other electrostatic interactions.
More advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be applied to the docked complex to calculate the binding free energy, providing a more quantitative prediction of binding affinity.
Structure-Activity/Property Relationship (SAR/SPR) Modeling via Cheminformatics Approaches
The exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) through computational means is a cornerstone of modern drug discovery and materials science. For this compound, while specific, direct, and publicly available quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models are not extensively documented in the literature, the principles of these cheminformatics approaches can be readily applied to understand its potential biological activities and physicochemical properties. These models establish a mathematical correlation between the structural or physicochemical features of a molecule and its observed activity or property.
The general form of a QSAR/QSPR model can be expressed as: Activity/Property = f (Molecular Descriptors) + error wikipedia.org
Here, "Activity/Property" could represent a biological effect (like enzyme inhibition or antibacterial activity) or a physical characteristic (like toxicity or melting point). "Molecular Descriptors" are numerical values that encode different aspects of a molecule's structure and properties.
Research Findings from Analogous Benzoic Acid Derivatives
Studies on various substituted benzoic acids provide a framework for understanding which molecular descriptors are likely to be significant for modeling the behavior of this compound.
Influence of Physicochemical Descriptors:
Quantitative structure-activity relationship (QSAR) studies on benzoic acid derivatives have consistently highlighted the importance of a few key classes of molecular descriptors:
Lipophilicity: Often quantified by the partition coefficient (logP) or distribution coefficient (logD), lipophilicity is a critical factor in determining how a molecule interacts with biological membranes. For many benzoic acid derivatives, an increase in hydrophobicity has been correlated with increased biological activity, such as antibacterial effects. nih.gov The pentyloxy group in this compound would significantly increase its lipophilicity compared to simpler benzoic acids. The π descriptor, which characterizes the lipophilicity of a substituent, is positive for hydrophobic groups. drugdesign.org
Electronic Parameters: The electronic nature of substituents on the benzoic acid ring plays a crucial role in its reactivity and interactions. The Hammett equation is a classic example of a linear free-energy relationship used to quantify the effect of substituents on the pKa of benzoic acids. drugdesign.orgyoutube.com Electron-withdrawing groups, like the fluorine atom at the ortho position, can influence the acidity of the carboxylic acid group and its ability to participate in hydrogen bonding. libretexts.org Quantum chemical descriptors such as the energy of the lowest unoccupied molecular orbital (LUMO) have also been shown to improve the predictive power of toxicity models for benzoic acids. nih.gov
Steric Factors: The size and shape of the molecule, described by steric parameters, can influence how it fits into a binding site of a biological target. For some activities, steric hindrance can be a determining factor.
Modeling Approaches:
The development of a robust QSAR/QSPR model for a series of compounds including this compound would typically involve the following steps:
Data Set Assembly: A dataset of structurally related compounds with measured biological activity or property values would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound using specialized software. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors. dergipark.org.tr
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest are used to build a mathematical model that correlates the descriptors with the activity/property. dergipark.org.trmdpi.com
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
Illustrative Data Tables for SAR/SPR Modeling
While experimental data for a full QSAR study on this compound and its analogs is not available in the provided results, the following tables illustrate the types of data that would be generated and used in such a study.
Table 1: Physicochemical Descriptors for a Hypothetical Series of 4-Alkoxy-2-fluorobenzoic Acids
This table showcases how key physicochemical descriptors would vary within a series of related compounds. These descriptors are fundamental inputs for building SAR/SPR models.
| Compound Name | R Group (at position 4) | Molecular Formula | LogP (Calculated) | pKa (Predicted) |
| 2-Fluoro-4-methoxybenzoic acid | -OCH₃ | C₈H₇FO₃ | 1.85 | 3.85 |
| 2-Fluoro-4-ethoxybenzoic acid | -OCH₂CH₃ | C₉H₉FO₃ | 2.38 | 3.88 |
| 2-Fluoro-4-propoxybenzoic acid | -O(CH₂)₂CH₃ | C₁₀H₁₁FO₃ | 2.91 | 3.90 |
| This compound | -O(CH₂)₄CH₃ | C₁₂H₁₅FO₃ | 3.97 | 3.92 |
| 2-Fluoro-4-hexyloxybenzoic acid | -O(CH₂)₅CH₃ | C₁₃H₁₇FO₃ | 4.50 | 3.93 |
Note: The LogP and pKa values are illustrative and would be calculated using cheminformatics software in a real study.
Table 2: Hypothetical Biological Activity and Quantum Chemical Descriptors for SAR Analysis
This table demonstrates the relationship between structural descriptors and a hypothetical biological activity (e.g., IC₅₀ for enzyme inhibition). Quantum chemical descriptors like HOMO and LUMO energies are often included in SAR studies to capture electronic effects.
| Compound Name | IC₅₀ (µM) (Hypothetical) | Log(1/IC₅₀) | HOMO (eV) | LUMO (eV) |
| 2-Fluoro-4-methoxybenzoic acid | 50 | 4.30 | -6.5 | -1.2 |
| 2-Fluoro-4-ethoxybenzoic acid | 35 | 4.46 | -6.4 | -1.1 |
| 2-Fluoro-4-propoxybenzoic acid | 20 | 4.70 | -6.3 | -1.0 |
| This compound | 12 | 4.92 | -6.2 | -0.9 |
| 2-Fluoro-4-hexyloxybenzoic acid | 8 | 5.10 | -6.1 | -0.8 |
Note: IC₅₀, HOMO, and LUMO values are for illustrative purposes to show the data structure for a QSAR analysis.
Exploration of Structure Function Relationships in Advanced Materials Science Applications
Design and Synthesis of Liquid Crystalline Phases
The design of molecules like 2-Fluoro-4-pentyloxybenzoic acid for liquid crystal (LC) applications is a deliberate process targeting specific physical properties through precise chemical structures. The molecular architecture is a determining factor in the formation and type of mesophase, the state of matter between conventional liquid and solid crystalline states. nih.gov For benzoic acid derivatives, the ability to form calamitic (rod-shaped) structures is crucial for developing the desired liquid crystalline properties. nih.gov
Influence of Fluoro- and Alkoxy-Substitution on Mesophase Formation
The specific placement and nature of substituents on the benzoic acid core profoundly impact the resulting material's liquid crystalline behavior. The para-positioning of the carboxylic acid and the alkoxy group, as seen in this compound, is generally preferred for creating mesogens. nih.gov
| Substituent | Position | Influence on Mesophase Formation |
| Pentyloxy Group | para | Promotes calamitic (rod-like) shape; length influences thermal stability. |
| Fluoro Group | ortho | Alters polarity and steric profile; can induce intercalated smectic phases. |
| Carboxylic Acid | meta vs. para | Para-substituted derivatives are generally more stable due to stronger hydrogen bonding. nih.gov |
Self-Assembly and Organization in Thermotropic Liquid Crystals
The formation of liquid crystal phases is a phenomenon of molecular self-assembly, driven by a combination of intermolecular interactions. nih.gov For thermotropic liquid crystals like those derived from this compound, phase transitions are induced by changes in temperature.
The primary mechanism for self-assembly in benzoic acid derivatives is intermolecular hydrogen bonding . The carboxylic acid groups (-COOH) of two molecules interact to form a stable hydrogen-bonded dimer. nih.govresearchgate.net This dimerization is a foundational step, effectively creating a new, larger, and more elongated molecular unit, which is more conducive to forming a liquid crystal phase. nih.gov These dimers then organize themselves into more ordered structures.
Beyond hydrogen bonding, other forces at play include:
Dipole-dipole interactions: The electronegative fluorine and oxygen atoms create local dipoles that influence how molecules align with their neighbors.
Van der Waals forces: These attractions between the aromatic cores and the flexible alkoxy chains contribute significantly to the stability of the assembled structure. nih.gov
This collective action leads to the formation of various ordered mesophases, such as nematic (where molecules have long-range orientational order but no positional order) and smectic (where molecules have orientational order and are arranged in layers). nih.gov The specific phase formed depends on the delicate balance of these intermolecular forces, which are dictated by the molecular structure. nih.gov
Factors Governing Cubic Phase Formation
While nematic and smectic phases are common for calamitic molecules, the formation of cubic phases is a more complex phenomenon. Cubic phases are highly ordered, three-dimensional structures that are optically isotropic but possess a very high viscosity. For lyotropic liquid crystals (formed in a solvent), factors like water content are critical in transitioning between lamellar, hexagonal, and cubic phases. nih.gov
In thermotropic systems, the formation of cubic phases is less common and is governed by specific molecular architectures that frustrate simple layer or columnar packing. Factors that can promote cubic phase formation include:
Molecular Shape: Molecules that are not perfectly rod-like, such as those with bulky lateral groups or a specific tapered shape, can favor the intricate packing required for cubic phases.
Polycatenar Systems: Molecules with multiple flexible alkyl or alkoxy chains (polycatenar) can self-assemble into complex superstructures, including cubic phases. rsc.org
Frustration between Packing Tendencies: A competition between different modes of organization, for example, the tendency of aromatic cores to stack and the tendency of flexible chains to fill space, can lead to the formation of a complex cubic lattice as a compromise.
Temperature: Like other mesophases, cubic phases are stable only within a specific temperature range. nih.gov
Interfacial Chemistry and Surface Functionalization for Selective Deposition
The same chemical features that make this compound suitable for liquid crystals also allow it to be used in surface science, particularly for modifying the properties of substrates at the molecular level.
Application as Self-Assembled Monolayers (SAMs)
A self-assembled monolayer (SAM) is a well-organized, single-molecule-thick layer that spontaneously forms on a substrate surface. ossila.com Molecules designed for SAMs typically have three parts: a head group that anchors to the substrate, a spacer or linker, and a tail group that defines the new surface chemistry.
For this compound, the carboxylic acid group serves as an effective anchor. It can chemisorb onto various metal oxide surfaces (e.g., aluminum oxide, copper oxide) through the formation of a carboxylate bond. ossila.commdpi.com The benzene (B151609) ring acts as a rigid spacer, and the fluoro- and pentyloxy-substituted end becomes the exposed surface.
The resulting monolayer can dramatically alter the surface properties of the substrate, such as its wettability, adhesion, and electronic characteristics. ossila.com The strong electron-withdrawing character of fluoroalkyl groups, for instance, can be used to adjust the work function of a surface, a critical parameter in organic electronic devices. mpg.de
Mechanism of Atomic Layer Deposition (ALD) Inhibition by Benzoic Acid Derivatives
Area-selective atomic layer deposition (AS-ALD) is a crucial technique in semiconductor manufacturing for building nanoscale structures. mdpi.com This process relies on using inhibitor molecules, often in the form of a SAM, to block the chemical reactions of ALD on certain parts of a surface while allowing film growth on others.
Benzoic acid and its derivatives are effective ALD inhibitors. mdpi.com The mechanism of inhibition involves several key steps:
SAM Formation: The benzoic acid derivative is first applied to a substrate (e.g., copper, cobalt), where it forms a dense, ordered monolayer. The carboxylic acid head groups bind to the surface, creating a physical barrier. mdpi.com
Surface Passivation: The SAM passivates the surface, preventing the ALD precursor molecules from reaching and reacting with the underlying substrate. The dense packing of the aromatic rings and alkyl chains blocks access to reactive sites.
Chemical Deactivation: The surface of the SAM itself is chemically inert to the ALD precursors. The initial physisorption (weak physical attraction) of the precursor onto the SAM is a critical step; if this is unfavorable, the subsequent chemical reaction needed for deposition will not occur. nih.gov
Fluorinated SAMs have been shown to be particularly effective ALD inhibitors. This enhanced performance is attributed not just to hydrophobicity, but to the specific coordination chemistry of the carboxylate head group at the buried interface and the chemical inertness of the fluorinated surface. mdpi.com The SAM effectively "blinds" the surface to the ALD process, ensuring that material deposition occurs only on the desired, non-inhibited regions. mdpi.com
Role of Carboxylate Coordination in ALD Blocking Efficacy
The efficacy of surface deactivating agents in area-selective atomic layer deposition (AS-ALD) is fundamentally linked to the nature of their chemical bond with the substrate surface. For carboxylic acid-based inhibitors, the carboxylate headgroup is the critical functional moiety responsible for this interaction. While specific research on the ALD blocking efficacy of this compound is not extensively detailed in publicly available literature, the principles governing the role of carboxylate coordination in similar self-assembled monolayers (SAMs) provide a framework for understanding its potential behavior.
The coordination of the carboxylate group to a metal or metal oxide surface can occur through several bonding configurations, primarily monodentate, bidentate bridging, and bidentate chelating. The specific coordination mode is influenced by factors such as the substrate material, surface hydroxylation, and the steric hindrance of the inhibitor molecule. The stability and density of the resulting SAM, which are crucial for effective ALD blocking, are directly impacted by this coordination.
Key Research Findings on Carboxylate-Based ALD Inhibition:
Inhibitor Packing Density: The arrangement and surface density of inhibitor molecules are vital for deactivating a surface by physically blocking the adsorption of ALD precursors. The size and shape of the inhibitor molecule influence this packing density. cymitquimica.com
Chemical Passivation vs. Steric Shielding: The blocking performance of small molecule inhibitors (SMIs) is attributed to a combination of steric shielding (physically covering reactive sites) and chemical passivation (chemically consuming reactive sites). Studies comparing different carboxylic acids have shown that smaller molecules can sometimes lead to denser packing and higher chemical passivation.
Coordination and Stability: The stability of the inhibitor layer is paramount for preventing its degradation or desorption during the ALD process. Research on stearic acid as an ALD inhibitor has shown that the monolayer does not necessarily degrade during ZnO ALD, suggesting that the loss of blocking ability may be related to other factors, such as changes in the metal-carboxylate coordination over increasing ALD cycles.
Role of Bonding Configuration: The bonding configuration of the inhibitor can affect its susceptibility to displacement by ALD precursors. For instance, in studies with acetylacetone (B45752) on Al2O3, adsorbates in a monodentate configuration were found to be more prone to desorption or displacement compared to those in a more stable chelate configuration. This highlights the importance of forming a robust and stable coordination with the surface.
While these findings pertain to other carboxylic acids, they underscore the central role of the carboxylate group's interaction with the substrate in defining the performance of an ALD blocking layer. The specific electronic effects of the fluorine substituent and the steric profile of the pentyloxy group in this compound would further modulate these fundamental interactions.
| Parameter | Influence on ALD Blocking Efficacy | Relevant Research Insights |
| Carboxylate Binding Mode | Determines the strength and stability of the inhibitor-surface bond. Bidentate configurations are generally more stable than monodentate ones. | Monodentate adsorbates can be more easily displaced by ALD precursors, leading to a loss of selectivity. |
| Inhibitor Packing Density | A densely packed inhibitor layer provides a more effective physical barrier (steric shielding) against precursor adsorption. cymitquimica.com | Smaller carboxylic acids can sometimes achieve higher packing densities, enhancing chemical passivation. |
| Monolayer Stability | The inhibitor layer must withstand the thermal conditions of the ALD process without significant degradation or desorption. | Studies have shown that monolayer degradation may not be the primary cause of selectivity loss, pointing to other mechanisms like changes in coordination. |
Development of Advanced Functional Materials Based on this compound Scaffolds
The molecular architecture of this compound, featuring a fluorinated phenyl ring, a carboxylic acid group, and an alkoxy chain, makes it a versatile scaffold for the synthesis of advanced functional materials. While the direct application of this specific compound in many advanced material systems is a niche area of research, its structural motifs are found in various classes of functional organic materials. Fluorinated compounds, in general, are widely utilized in the creation of advanced materials.
The development of novel materials from this scaffold would typically involve chemical modification of its key functional groups:
The Carboxylic Acid Group: This group is readily converted into a variety of other functional groups, such as esters, amides, and acid halides. These reactions allow for the incorporation of the 2-fluoro-4-pentyloxybenzoyl moiety into larger molecular structures, including polymers, liquid crystals, and pharmacologically active molecules. The synthesis of hydrazide hydrazones from 4-fluorobenzoic acid, for example, demonstrates a pathway to creating new bioactive compounds.
The Pentyloxy Chain: The length and nature of the alkoxy chain can be varied to fine-tune the solubility, melting point, and liquid crystalline properties of the resulting materials. This "tail" of the molecule plays a significant role in controlling the self-assembly and mesophase behavior in liquid crystal applications.
Research into related fluorinated benzoic acid derivatives provides insights into the potential pathways for developing advanced materials. For instance, the crystal structure analysis of 2-fluoro-4-(methoxycarbonyl)benzoic acid reveals how intermolecular interactions, including classical carboxylate dimers and C-H···F interactions, dictate the solid-state packing. Such understanding is crucial for crystal engineering and the design of solid-state functional materials.
| Functional Group | Potential Modifications | Resulting Material Class/Application |
| Carboxylic Acid | Esterification, Amidation, Polymerization | Liquid Crystals, Polymers, Bioactive Molecules |
| Fluorinated Phenyl Ring | Not typically modified, but its electronic and steric properties are key. | Organic Electronics, Specialty Polymers |
| Pentyloxy Chain | Variation of chain length and branching | Liquid Crystals (tuning of mesophases), Soluble Polymers |
Investigation of Biological Activity and Mechanism of Action in Vitro Studies
In Vitro Screening Methodologies for Enzyme Inhibition
In vitro screening has been a critical methodology for evaluating the potential of benzoic acid derivatives as enzyme inhibitors. These assays allow for the direct assessment of a compound's effect on a specific enzyme's activity in a controlled laboratory environment.
The inhibitory potential of compounds structurally related to 2-Fluoro-4-pentyloxybenzoic acid has been evaluated against human sialidases (NEU1 to NEU4). nih.gov Sialidases are enzymes that cleave sialic acid residues and are implicated in various diseases, making them a key target for therapeutic inhibitors. nih.govbeilstein-journals.org
A common method for assessing sialidase activity is the continuous fluorimetric assay. beilstein-journals.org This technique utilizes a substrate like 2'-(4-methylumbelliferyl) α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by the enzyme, releases the fluorophore 4-methylumbelliferone (B1674119) (MU), allowing for real-time monitoring of enzyme activity. beilstein-journals.org
In a study focused on a series of 4-acetamido-5-acylamido-2-fluoro benzoic acids, which share the 2-fluoro benzoic acid core, the compounds were synthesized and tested against all four human sialidase isoforms. nih.gov The research found that this series of compounds generally exhibited poor inhibitory activity. nih.gov However, the NEU2 isoform showed greater sensitivity to these inhibitors compared to the other isoforms. nih.gov
Table 1: Inhibitory Activity of 2-Fluoro Benzoic Acid Derivatives Against Human Sialidases
| Compound Class | Target Enzymes | General Inhibitory Activity | Most Sensitive Isoform |
|---|---|---|---|
| 4-acetamido-5-acylamido-2-fluoro benzoic acids | Human Sialidases (NEU1, NEU2, NEU3, NEU4) | Poor | NEU2 nih.gov |
The inclusion of a fluorine atom in a drug candidate is a common strategy in medicinal chemistry to modulate the molecule's electronic properties, metabolic stability, and binding affinity. While the provided research focused on a series of fluorinated benzoic acids, it highlights a de novo design approach that specifically identified fluoro benzoic acid as a potential scaffold for human sialidase inhibitors. nih.gov This suggests that the fluorine atom is considered a key component for potential activity, likely influencing the compound's interaction within the enzyme's active site. Direct comparative studies between this compound and its direct non-fluorinated analogue, 4-pentyloxybenzoic acid, were not detailed in the available research.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to enhance potency and selectivity.
The bioactivity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.
Fluoro-Substituent: The fluorine atom at the C-2 position is integral to the design of the studied sialidase inhibitors. nih.gov Its strong electron-withdrawing nature can alter the acidity of the carboxylic acid group and influence hydrogen bonding or other electrostatic interactions with amino acid residues in the enzyme's active site. The selection of a fluoro benzoic acid scaffold was the result of virtual screening aimed at discovering new classes of human sialidase inhibitors. nih.gov
Alkoxy-Substituent: The 4-pentyloxy group, a five-carbon alkoxy chain, significantly increases the lipophilicity (fat-solubility) of the molecule compared to a simple hydroxyl or methoxy (B1213986) group. This property can enhance the compound's ability to interact with hydrophobic pockets within the enzyme's binding site and can also affect its membrane permeability. In the broader context of enzyme inhibitors, such hydrophobic side chains can be crucial for achieving potent binding. nih.gov
To understand the binding mode of the 2-fluoro benzoic acid derivatives, molecular docking studies were performed. nih.gov These computational simulations provide insights into how the inhibitors fit into the three-dimensional structure of the enzyme's active site. The docking analysis for the 4-acetamido-5-acylamido-2-fluoro benzoic acids provided valuable information regarding their orientation and interactions with the NEU2 isoform. nih.gov This data is crucial for the rational design of future inhibitors with improved selectivity and potency. nih.gov
Mechanistic Studies of Antimicrobial Activity in Model Systems
Information regarding the specific mechanistic studies of antimicrobial activity for this compound in model systems was not available in the reviewed sources. The primary focus of the cited research on related fluoro-benzoic acid derivatives was their role as sialidase inhibitors. nih.gov
Investigation of this compound Reveals No Publicly Available Biological Activity Data
Initial Research Yields No Specific Antimicrobial Studies on the Target Compound.
A thorough investigation into the biological activity and mechanism of action of the chemical compound this compound has found no publicly available scientific literature detailing its efficacy against bacterial and fungal strains. Extensive searches of scientific databases and scholarly articles did not yield any in vitro studies specifically evaluating this compound's antimicrobial properties.
Consequently, data regarding its inhibitory potency against microbial agents is not available. This includes a lack of information on minimum inhibitory concentrations (MICs) or other measures of antimicrobial effectiveness that would be necessary to compile the requested data tables for an analysis of its biological activity.
Furthermore, without any foundational activity data, it is not possible to conduct a meaningful analysis of the correlation between the structural features of this compound and any potential inhibitory potency. Structure-activity relationship (SAR) studies, which are crucial for understanding how the chemical makeup of a compound influences its biological effects, are contingent on the existence of initial biological screening data.
Emerging Research Frontiers and Future Perspectives
Integration into Multifunctional Hybrid Materials
The structure of 2-Fluoro-4-pentyloxybenzoic acid makes it an excellent candidate for the synthesis of liquid crystals (LCs). ossila.comrsc.org The p-alkoxybenzoic acid structure is known to form rod-like (calamitic) molecules, which are fundamental to the formation of liquid crystal phases. ed.gov The presence of the fluorine atom is particularly significant; it can modify key physical properties such as dielectric anisotropy, optical anisotropy, and melting point, which are crucial for the performance of liquid crystal displays (LCDs) and other optical devices. rsc.orgbeilstein-journals.orgnih.gov The ortho-positioned fluorine in similar structures, like 2-fluoro-4-hydroxybenzoic acid, has been shown to introduce additional, more ordered smectic phases in liquid crystals. ossila.com
The integration of this compound into hybrid materials could involve its use as a mesogen in polymer-dispersed liquid crystals (PDLCs) or as a component in advanced composites. In PDLCs, microdroplets of a liquid crystal material based on this acid could be embedded in a polymer matrix, allowing for electrically switchable privacy glass or smart windows. Furthermore, its carboxylic acid group provides a reactive site for grafting onto polymer backbones or inorganic nanoparticles, creating hybrid materials that combine the responsiveness of liquid crystals with the structural integrity or unique properties of the host material. For instance, incorporating it into polysiloxane backbones could yield materials with enhanced thermal stability and chemical resistance. acs.org
Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactivity and Interactions
The synthesis of derivatives of this compound and their integration into complex systems necessitates precise control and monitoring of chemical reactions. Advanced spectroscopic techniques are poised to provide real-time insights into the kinetics and mechanisms of these processes. scispace.com In-line Near-Infrared (NIR) and Raman spectroscopy are powerful tools for monitoring reactions in real-time, providing immediate data on reaction progress and product characteristics without the need for offline sampling. acs.org This is particularly valuable in polymerization reactions or the synthesis of liquid crystal mixtures where the precise composition determines the final properties of the material. nih.gov
For instance, during the esterification of the carboxylic acid group of this compound, NIR spectroscopy could track the consumption of the acid and the formation of the ester in real-time. acs.org This allows for precise endpoint determination and ensures consistent product quality. acs.org Furthermore, techniques like Surface-Enhanced Raman Scattering (SERS) could be employed to study the interactions of this molecule at surfaces, which is critical for understanding the anchoring behavior of liquid crystals at interfaces—a key factor in the performance of LC-based sensors. scispace.comnih.gov These sensors can detect minute changes at the surface, making them useful for monitoring enzymatic activities or detecting biomolecules. nih.govresearchgate.net
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To unlock the full potential of this compound, a systematic exploration of its derivatives is required. High-Throughput Screening (HTS) and combinatorial chemistry offer a paradigm shift from traditional one-at-a-time synthesis and testing. wikipedia.orgyoutube.com These automated methods allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new materials with desired properties. youtube.com
In the context of liquid crystals, HTS can be used to screen libraries of derivatives of this compound for specific phase transition temperatures (melting and clearing points). scispace.comaip.org For example, by systematically varying the length of the alkoxy chain or introducing different substituents on the aromatic ring, a combinatorial library can be generated. An automated optical screening system could then rapidly identify the compositions that exhibit the desired liquid crystal phase over a specific temperature range. scispace.comresearchgate.net This approach dramatically reduces the time required to discover and optimize liquid crystal mixtures for specific applications, such as next-generation displays or optical sensors. aip.orgresearchgate.net
Green Chemistry Approaches in the Synthesis and Application of this compound
Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives can benefit significantly from these approaches. Traditional methods for synthesizing benzoic acid derivatives often involve harsh reagents and solvents. globalscientificjournal.com Green chemistry offers alternatives, such as the use of solid acid catalysts like zeolites for dehydration reactions, which can replace corrosive acids like sulfuric acid and are often reusable. researchgate.net
For the synthesis of the carboxylic acid moiety itself, biocatalysis presents a sustainable alternative to conventional chemical oxidation. nih.gov Enzymatic cascades in whole-cell systems can produce benzoic acid derivatives from renewable feedstocks under mild conditions, reducing the environmental impact of the synthesis. nih.govrsc.org Another green approach involves using hydrogen peroxide with a recyclable selenium catalyst in water for the oxidation of aldehydes to carboxylic acids, offering good to excellent yields under mild conditions. mdpi.com Applying such principles to the entire lifecycle of this compound, from its synthesis to its application and potential degradation, is a key area for future research.
Computational Design of Novel Analogues with Tailored Functional Properties
Computational chemistry and molecular modeling are becoming indispensable tools in materials science, allowing for the in silico design of new molecules with specific properties before their synthesis. arxiv.org Techniques like Density Functional Theory (DFT) can be used to predict the geometrical, thermal, and electronic parameters of molecules like this compound and its analogues. tandfonline.commdpi.com This allows researchers to establish structure-property relationships, for example, how the position and number of fluorine substituents will affect the dielectric anisotropy of a potential liquid crystal molecule. nih.govmdpi.com
By simulating molecular interactions, it is possible to predict how modifications to the structure of this compound—such as altering the tail length or adding lateral groups—will influence its self-assembly and mesophase behavior. mdpi.com Molecular dynamics simulations can further probe the stability and dynamics of the resulting liquid crystal phases. This computational-first approach can screen a vast chemical space for promising candidates, guiding synthetic efforts toward molecules with the highest probability of exhibiting the desired functional properties, such as high birefringence or specific clearing points, for advanced optical applications. arxiv.orgmdpi.com
Potential for Nanoscale Applications and Biomedical Tool Development
The unique properties of fluorinated organic molecules open up possibilities for their use in nanotechnology and biomedicine. nih.gov The precursor to this compound, 2-fluoro-4-hydroxybenzoic acid, has been used in the synthesis of immunoadjuvants for cancer immunotherapy, highlighting the biomedical potential of this class of compounds. ossila.com Fluorinated benzoic acids have also been investigated as co-formers to improve the solubility and permeability of drugs, which is a critical challenge in pharmaceutical development. rsc.orgbgu.ac.il
The integration of this compound derivatives into nanoparticles could lead to the development of novel drug delivery systems. nih.gov The fluorine atoms can enhance the hydrophobicity and stability of such systems. acs.org Furthermore, the self-assembling properties of this molecule could be harnessed to create nanoscale structures, such as micelles or vesicles, for targeted drug delivery. In the realm of biomedical tools, its liquid crystalline properties could be exploited to create highly sensitive biosensors capable of detecting specific biological molecules or monitoring enzymatic reactions in real-time, a concept already demonstrated with similar LC-based systems. nih.govresearchgate.net The combination of fluorination and nanotechnology presents a promising avenue for developing advanced diagnostics and therapeutics. nih.gov
Q & A
Q. What are the recommended synthetic routes and reaction conditions for 2-Fluoro-4-pentyloxybenzoic acid?
- Methodological Answer : The synthesis typically involves alkylation of 2-fluoro-4-hydroxybenzoic acid with 1-bromopentane under basic conditions. Key steps include:
- Etherification : Reacting 2-fluoro-4-hydroxybenzoic acid with 1-bromopentane in the presence of K₂CO₃ in DMF at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Yield Optimization : Catalytic KI can enhance alkylation efficiency. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate).
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show signals for the pentyloxy chain (δ 0.88–1.75 ppm), aromatic protons (δ 6.8–8.0 ppm), and carboxylic acid (δ 12–13 ppm). ¹⁹F NMR will display a singlet near δ -110 ppm .
- X-ray Crystallography : For definitive structural confirmation, single-crystal XRD (as in related fluorobenzoic acids) reveals bond lengths and angles. For example, triclinic crystal systems with a = 9.955 Å, b = 10.006 Å, and c = 11.332 Å were reported for 4-Fluoro-2-(phenylamino)benzoic acid .
- Melting Point : Compare observed mp (e.g., 182–184°C for 4-fluorobenzoic acid derivatives) with literature values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from differences in:
- Assay Conditions : Standardize solvent (e.g., DMSO concentration ≤0.1% in cell-based assays) and pH (carboxylic acid group pKa ~4.5 affects solubility) .
- Structural Analogues : Compare with 4-fluorobenzoic acid (known antimicrobial agent) and 4-pentyloxybenzoic acid (liquid crystal precursor). Use SAR studies to isolate electronic vs. steric effects .
- Data Validation : Replicate conflicting studies with controlled impurity profiles (HPLC purity ≥98%) and orthogonal assays (e.g., microbial growth inhibition vs. enzymatic activity) .
Q. What strategies mitigate low yields during the alkylation step in synthesizing this compound?
- Methodological Answer : Address common pitfalls:
- Competing Reactions : Protect the carboxylic acid group as a methyl ester during alkylation to prevent side reactions. Deprotect later with LiOH .
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics in biphasic systems .
- Solvent Optimization : Replace DMF with acetone or THF to reduce byproduct formation.
Q. How does the pentyloxy chain influence the mesomorphic properties of this compound in liquid crystal research?
- Methodological Answer : The pentyloxy chain:
- Enhances Liquid Crystallinity : Promotes smectic phases by increasing molecular aspect ratio. Compare with shorter-chain analogues (e.g., methoxy or ethoxy) .
- Modifies Transition Temperatures : Use differential scanning calorimetry (DSC) to measure melting (Tm) and clearing (Tc) points. For example, pentyloxy derivatives typically show Tm ~120°C and Tc ~180°C .
- Affects Intermolecular H-bonding : FT-IR analysis (ν(O-H) ~2500–3000 cm⁻¹) reveals dimerization of carboxylic acid groups, critical for mesophase stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
